clpG protein
Description
Properties
CAS No. |
144998-09-4 |
|---|---|
Molecular Formula |
C10H14O2 |
Synonyms |
clpG protein |
Origin of Product |
United States |
Scientific Research Applications
Comparative Efficiency
Research indicates that ClpG is significantly more effective than ClpB in disaggregating proteins under severe heat conditions. For instance:
- Disaggregation Efficiency : ClpG demonstrated superior activity in refolding luciferase aggregates compared to ClpB, especially at elevated temperatures .
- Robustness Against Aggregates : While both chaperones can aid in protein refolding, ClpG's ability to handle "tight" aggregates makes it a powerful tool in bacterial survival under thermal stress .
Applications in Biotechnology and Medicine
The unique properties of ClpG have several potential applications:
- Biotechnological Applications : ClpG can be utilized in industrial processes where protein aggregation is a concern, such as in the production of biopharmaceuticals. Its robust disaggregation capabilities may improve yields by preventing protein loss due to aggregation during production or storage.
- Medical Research : Understanding how ClpG operates can inform strategies to combat bacterial infections, particularly those involving heat-resistant pathogens. By targeting the pathways involving ClpG, new therapeutic approaches could be developed to enhance the effectiveness of antibiotics against such bacteria .
Case Study 1: Heat Resistance in Pathogenic Bacteria
A study investigated the role of ClpG in providing heat resistance to Klebsiella pneumoniae. It was found that strains harboring ClpG exhibited increased survival rates when subjected to high temperatures compared to those lacking this protein. This research emphasizes the importance of ClpG in bacterial resilience and its potential as a target for developing heat-resistant strains for industrial applications .
Case Study 2: Disaggregation Mechanism Analysis
Another study focused on elucidating the molecular mechanisms behind ClpG's disaggregation activity. By creating mutants lacking specific domains within ClpG, researchers demonstrated that the N-terminal domain is crucial for aggregate binding and subsequent disaggregation. This finding provides insights into how modifications to ClpG could enhance its functionality for various applications .
Comparison with Similar Compounds
Comparison with Similar Disaggregases
ClpG vs. ClpB
Key Findings :
- ClpG outperforms ClpB in resolving heat-induced aggregates, particularly at elevated temperatures (46–50°C), due to its autonomous disaggregation mechanism .
- Mutations in ClpG’s N1 domain (e.g., V17E/L21E) reduce disaggregation efficiency by 50%, confirming the NTD’s role in substrate recognition .
- ClpB-K476C, a hyperactive ClpB variant, approaches ClpG’s disaggregation efficiency (10% Luciferase reactivation) but remains slower .
ClpG vs. ClpE and McsA
ClpE (in Bacillus subtilis) and McsA (a ClpC adaptor) share structural homology with ClpG’s N1 domain, including conserved hydrophobic residues (e.g., V17) and Zn²⁺-binding motifs . However:
- ClpE requires ClpP protease for activity, unlike ClpG, which functions independently .
- McsA acts as an adaptor for ClpC, targeting aggregates via its NTD but lacking intrinsic disaggregase activity .
Eukaryotic Homologs: Hsp104 and Skd3
- Hsp104 (yeast): Shares AAA+ architecture with ClpG but requires Hsp70/Hsp40 for activation. Notably, metazoans lack Hsp104, highlighting ClpG’s evolutionary divergence .
- Skd3 (human mitochondria): A ClpB/Hsp104-like disaggregase with unresolved substrate targeting mechanisms. Its functional overlap with prokaryotic systems remains under investigation .
Mechanistic Insights
ClpG’s superior disaggregation activity stems from:
Avidity Effects : Cooperative binding of ≥4 N1 domains to aggregate surfaces enhances substrate affinity .
β-Sheet Interactions : N1 domains engage exposed β-strands on aggregates, a feature absent in ClpB .
Temperature Resilience: Maintains activity at 50°C, critical for survival in thermotolerant pathogens like P. aeruginosa .
Tables
Table 1. Disaggregation Efficiency of AAA+ Proteins
| Protein | % Luciferase Reactivation (120 min) | ATPase Stimulation by Aggregates | Partner Dependence |
|---|---|---|---|
| ClpG | 12.9 ± 1.2 | 1.4× | None |
| ClpB | 3.2 ± 0.5 | 1.1× | Hsp70 |
| ClpB-K476C | 10.0 ± 1.0 | 1.3× | Hsp70 |
Table 2. Structural Features of Disaggregases
Preparation Methods
Expression Systems and Vector Construction
ClpG is typically expressed in Escherichia coli due to its scalability and compatibility with high-yield protein production. The BL21(DE3) strain is preferred for its T7 RNA polymerase system, enabling precise induction with isopropyl-β-d-thiogalactoside (IPTG) . Plasmid vectors such as pDS56-derived constructs are utilized, incorporating antibiotic resistance markers (e.g., kanamycin at 50 μg/ml or ampicillin at 100 μg/ml) for selection . The inclusion of a hexahistidine (His) tag at the N- or C-terminus facilitates subsequent purification via immobilized metal affinity chromatography (IMAC) .
Critical considerations include codon optimization for Pseudomonas aeruginosa-derived ClpG in E. coli and the retention of ClpG-specific domains. For instance, the N1 domain is indispensable for aggregate binding, as its deletion abolishes disaggregation activity . Mutagenesis studies further highlight the importance of conserved ATPase motifs (e.g., Walker A and B motifs) in AAA+ domains, which are necessary for threading substrates through the central pore .
Cell Lysis and Crude Extract Preparation
Cell disruption is performed using high-pressure homogenization (e.g., French press) or ultrasonication, followed by centrifugation to separate soluble proteins from inclusion bodies . For ClpG expressed in inclusion bodies, solubilization requires denaturing agents such as 6–8 M urea or 4–6 M guanidine hydrochloride . Refolding is achieved through gradual dialysis into native buffers (e.g., 50 mM HEPES, 300 mM KCl, 10% glycerol, pH 7.5) supplemented with ATP (2–10 mM) and MgCl₂ (20 mM) to stabilize the hexameric structure .
Protease inhibitors (e.g., PMSF, EDTA-free tablets) and DNase I (10–20 μg/ml) are essential additives during lysis to prevent degradation and reduce viscosity from released nucleic acids . Temperature control (4–18°C) and pH stability (7.0–7.5) are maintained throughout to preserve ClpG activity .
Clarification and Initial Purification Steps
Crude extracts are clarified by centrifugation (17,000 × g, 30 min) and filtration (0.45 μm membranes) to remove particulate matter . For His-tagged ClpG, IMAC using Ni²⁺-NTA resin is the primary capture step. The resin is equilibrated with binding buffer (50 mM HEPES, 300 mM KCl, 10% glycerol, 20 mM imidazole, pH 7.5), and elution is achieved with 100–250 mM imidazole . Notably, ClpG-specific columns such as HisTrap™ FF crude enable direct purification from unclarified lysates, bypassing centrifugation .
Table 1: Buffer Composition for Ni-NTA Chromatography
| Component | Concentration | Purpose |
|---|---|---|
| HEPES | 50 mM | pH stabilization |
| KCl | 300 mM | Ionic strength adjustment |
| Glycerol | 10% (v/v) | Protein stabilization |
| Imidazole (binding) | 20 mM | Competes with weak binders |
| Imidazole (elution) | 100–250 mM | Displaces His-tagged ClpG |
Chromatographic Purification Techniques
Following IMAC, size-exclusion chromatography (SEC) is employed for polishing. A Superdex 200 Increase column equilibrated with SEC buffer (20 mM HEPES, 150 mM KCl, 5% glycerol, pH 7.5) resolves ClpG into its hexameric form . The addition of ATP (10 mM) and MgCl₂ (20 mM) during SEC enhances hexamer stability, as evidenced by dynamic light scattering (DLS) and native PAGE .
For ClpG variants requiring further purity, anion-exchange chromatography (AEX) with Q Sepharose™ or Mono Q™ resins is recommended. A linear NaCl gradient (0–500 mM) in Tris-HCl (pH 7.6–8.0) effectively separates ClpG from contaminants . Hydrophobic interaction chromatography (HIC) using phenyl Sepharose™ may also be utilized, particularly for removing aggregated species .
Assessment of Protein Purity and Activity
SDS-PAGE (8–16% gradient gels) and Coomassie staining confirm purity, with a single band at ~90 kDa (ClpG monomer) indicating successful preparation . ATPase activity is quantified using a malachite green assay, with ClpG typically exhibiting rates of 50–100 nmol Pi/min/mg in the presence of substrate . Functional validation involves disaggregation assays using heat-denatured luciferase (46°C, 15 min) as a substrate. Soluble and insoluble fractions are separated by centrifugation (13,000 rpm, 25 min), and reactivation is measured via luminescence .
Table 2: Key Parameters for ClpG Activity Assays
| Parameter | Optimal Condition | Purpose |
|---|---|---|
| Substrate concentration | 2 μM aggregated luciferase | Standardizes disaggregation input |
| ATP concentration | 2–5 mM | Fuels threading activity |
| Temperature | 25–37°C | Maintains enzymatic activity |
| Incubation time | 10–30 min | Allows complete disaggregation |
Q & A
Q. What is the primary functional role of ClpG in bacterial systems, and how does it differ from other disaggregases like ClpB?
ClpG functions as a stand-alone AAA+ disaggregase, enabling bacteria to recover from heat-induced protein aggregation without requiring the Hsp70 co-chaperone system. Unlike ClpB, which depends on Hsp70 for substrate targeting, ClpG utilizes its N-terminal domain (NTD) to directly bind aggregated proteins, bypassing the need for additional chaperones . Methodologically, this distinction can be validated via in vitro ATPase activity assays comparing ClpG and ClpB in the presence/absence of Hsp70, or by truncating the NTD to assess loss-of-function phenotypes .
Q. Which structural domains of ClpG are critical for its disaggregase activity?
The N-terminal domain (N1) is essential for substrate targeting and disaggregation. Deletion of N1 abolishes ClpG’s ability to bind aggregates, as shown in Klebsiella pneumoniae studies using NTD-truncated mutants . Additionally, the central AAA+ ATPase module and a reduced M-domain (compared to ClpB) regulate ATP hydrolysis and threading activity. Structural studies (e.g., cryo-EM or X-ray crystallography) combined with mutagenesis (e.g., domain-swapping experiments between ClpG and ClpB) are key methods to map functional domains .
Q. How does ClpG contribute to bacterial adhesion in pathogens like E. coli and Klebsiella pneumoniae?
ClpG serves as the major subunit of the CS31A surface antigen, where its central variable V2 region (residues 132–146) mediates adhesion to intestinal epithelial cells. This was identified via peptide inhibition assays using synthetic CLP5 peptides and site-directed mutagenesis disrupting the V2 region, which abolished adhesion in E. coli TCFF15 strains . Researchers can replicate this using adhesion assays with intestinal cell lines (e.g., Caco-2) and epitope mapping via overlapping peptide libraries.
Advanced Research Questions
Q. What experimental strategies resolve contradictions in ClpG’s substrate specificity versus its homolog ClpB?
ClpG exhibits higher specificity for large protein aggregates due to multivalent NTD-substrate interactions, while sparing soluble unfolded proteins. This can be tested using fluorescence polarization assays with labeled aggregate mimics (e.g., thermally denatured luciferase) versus monomeric substrates. Competitive binding assays with Hsp70 further clarify functional interference, as Hsp70 inhibits ClpG by occupying aggregate surfaces . For quantitative analysis, single-molecule FRET or hydrogen-deuterium exchange mass spectrometry (HDX-MS) can track conformational changes during substrate engagement .
Q. How can researchers experimentally determine the minimum oligomeric state required for ClpG activity?
Cryo-EM structures of ClpG hexamers bound to aggregates reveal that at least four NTDs within a hexamer must engage the substrate for disaggregation. This can be validated using size-exclusion chromatography (SEC) with crosslinking agents (e.g., glutaraldehyde) to stabilize oligomeric states, followed by activity assays with defined oligomer fractions. ATPase activity measurements (e.g., NADH-coupled assays) under varying oligomerization conditions (e.g., nucleotide analogs) further confirm stoichiometric requirements .
Q. What methodologies identify ClpG’s regulatory mechanisms, particularly its repression by N-terminal domains?
ATPase activity assays with NTD-deletion mutants (e.g., ΔN1 or ΔN2) show elevated hydrolysis rates, indicating autoinhibition by intact NTDs. Peptide-binding studies using aggregate-mimicking peptides (e.g., hydrophobic sequences) demonstrate allosteric activation of ATPase activity. Förster resonance energy transfer (FRET) reporters or stopped-flow spectroscopy can monitor real-time conformational changes upon substrate binding .
Methodological and Data Analysis Questions
Q. How should researchers design experiments to study ClpG’s role in bacterial heat resistance?
Use isogenic bacterial strains (wild-type vs. clpG knockouts) subjected to controlled heat stress (e.g., 50°C for 30 minutes). Survival rates are quantified via colony-forming unit (CFU) assays, while aggregate formation is monitored using SDS-PAGE with Sarkosyl fractionation or proteostat dyes. Complementation assays with plasmid-borne clpG variants (e.g., NTD mutants) validate functional domains .
Q. What bioinformatics tools are recommended for analyzing ClpG sequence conservation and evolutionary relationships?
Use EMBL-EBI’s Clustal Omega for multiple sequence alignment and SWISS-MODEL for homology modeling. Hydrophobicity plots (Hopp & Woods algorithm) and antigenic determinant prediction tools (e.g., ANTIGENpro) map functional regions. The Protein Data Bank (PDB) and UniProt provide structural and evolutionary data (e.g., accession M55389 for clpG sequence analysis) .
Q. How can structural studies resolve conflicting models of ClpG’s substrate-threading mechanism?
Cryo-EM with substrate-bound ClpG hexamers captures intermediate states of threading. Molecular dynamics simulations (e.g., GROMACS) model ATP-driven conformational changes. Crosslinking mass spectrometry (XL-MS) identifies proximity between ClpG domains and substrate residues during disaggregation .
Data Interpretation and Reproducibility
Q. Why might ClpG activity assays yield variable results across laboratories?
Variability often arises from differences in substrate preparation (e.g., aggregation protocols for luciferase) or ATP regeneration systems. Standardize protocols using reference substrates (e.g., casein aggregates) and include positive controls (e.g., ClpB/Hsp70 systems). Report buffer conditions (e.g., Mg²⁺ concentration) and temperature rigorously, as ClpG’s ATPase activity is highly sensitive to ionic strength .
Q. How can researchers validate ClpG’s role in vivo without confounding effects from other disaggregases?
Use double-knockout strains (e.g., ΔclpG/ΔclpB) in Pseudomonas aeruginosa or E. coli to isolate ClpG-specific phenotypes. Transcriptional reporters (e.g., GFP under a heat-shock promoter) quantify disaggregation activity in real time. For clinical isolates, CRISPR interference (CRISPRi) can transiently repress clpG without altering genomic DNA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
